

HPLC Method for the Separation of Flunarizine and its Hydroxy Metabolites

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Compound of Interest

Compound Name: Hydroxy Flunarizine

Cat. No.: B009693

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Application Notes

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and quantification of Flunarizine and its potential hydroxy metabolites. Flunarizine, a selective calcium channel blocker, undergoes extensive metabolism in the liver, primarily through aromatic hydroxylation and N-oxidation, resulting in various metabolites, including hydroxylated derivatives.^[1] This method is designed to provide a clear separation between the parent drug and its more polar hydroxy metabolites, making it suitable for applications in drug metabolism studies, pharmacokinetic analysis, and quality control of pharmaceutical formulations.

The method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile and an ammonium formate buffer. This approach provides a good balance of retention for the relatively non-polar Flunarizine while allowing for the efficient elution and separation of its more polar hydroxy metabolites. UV detection at 230 nm is employed for sensitive quantification of all analytes.

Quantitative Data Summary

The following table summarizes the expected chromatographic performance for Flunarizine and two representative hydroxy metabolites (Hydroxy-Flunarizine Metabolite 1 and Hydroxy-Flunarizine Metabolite 2). These values are indicative and may vary depending on the specific HPLC system and operating conditions.

Compound	Retention Time (min)	Resolution (Rs)	Tailing Factor (T)
Hydroxy-Flunarizine Metabolite 1	6.8	-	1.1
Hydroxy-Flunarizine Metabolite 2	8.2	3.5	1.2
Flunarizine	12.5	8.1	1.0

Experimental Workflow Diagram

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References

- 1. pdf.hres.ca [pdf.hres.ca]
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